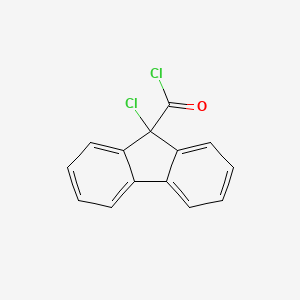

9-Chlorofluorene-9-carbonyl chloride

Description

9-Chlorofluorene-9-carbonyl chloride is a fluorene-derived compound featuring a chlorine substituent at the 9-position and a reactive carbonyl chloride group. The carbonyl chloride group (-COCl) renders it highly reactive, particularly in nucleophilic acyl substitution reactions, making it valuable in organic synthesis for forming esters, amides, or other derivatives.

Properties

IUPAC Name |

9-chlorofluorene-9-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O/c15-13(17)14(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHRFHOOSIHTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 9-Chlorofluorene-9-Carbonyl Chloride

Direct Chlorination of 9-Chlorofluorene-9-Carboxylic Acid

The most widely documented method involves converting 9-chlorofluorene-9-carboxylic acid to its corresponding acyl chloride using chlorinating agents. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Mechanism :

$$

\text{9-Chlorofluorene-9-COOH} + \text{SOCl}2 \rightarrow \text{9-Chlorofluorene-9-COCl} + \text{SO}2 + \text{HCl}

$$

Thionyl chloride (SOCl₂) is preferred due to its ability to generate gaseous byproducts (SO₂, HCl), simplifying purification.

Laboratory-Scale Synthesis

- Reagents : Thionyl chloride (excess), anhydrous benzene or dichloromethane (DCM).

- Conditions : Reflux at 70–80°C for 4–6 hours under nitrogen.

- Work-Up : Excess SOCl₂ is removed via rotary evaporation, and the crude product is recrystallized from hexane.

- Yield : 80–85%.

Alternative Chlorinating Agents

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| SOCl₂ | Benzene | 70–80 | 85 | >99 |

| (COCl)₂ | DCM | 25–40 | 78 | 98 |

| PCl₅ | Toluene | 100–110 | 65 | 95 |

Key Insights :

Analytical Characterization

Purity Assessment

Applications in Downstream Synthesis

Pharmaceutical Intermediates

This compound is a precursor to:

Chemical Reactions Analysis

Types of Reactions

9-Chlorofluorene-9-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 9-chlorofluorene-9-carboxylic acid.

Reduction: The compound can be reduced to form 9-chlorofluorene.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Oxalyl Chloride (COCl)2: Another chlorinating agent.

Nucleophiles: Such as amines and alcohols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

9-Chlorofluorene-9-carboxylic acid: Formed through hydrolysis.

9-Chlorofluorene: Formed through reduction.

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Scientific Research Applications

9-Chlorofluorene-9-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Potential use in the development of new drugs and medicinal compounds.

Material Science: Used in the synthesis of polymers and other advanced materials.

Chemical Research: Employed in studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 9-chlorofluorene-9-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

9-Methylfluorene-9-carbonyl Chloride

- Molecular Formula : C₁₅H₁₁ClO

- CAS : 82102-37-2

- Functional Groups : Methyl group at C9, carbonyl chloride.

- Reactivity: The methyl group reduces electrophilicity at C9 compared to the chloro variant. Used in C-C bond formation reactions, as noted in its reaction suitability .

- Safety : Hazard Classifications include eye damage (Hazard Statement 34) .

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

- Molecular Formula : C₁₅H₁₁ClO₂

- CAS : 28920-43-6 (inferred from )

- Functional Groups : Chloroformate (-OCOCl) linked to a fluorene backbone.

- Reactivity : Widely used in peptide synthesis as a protecting group for amines. Less reactive than carbonyl chlorides due to the ester linkage.

- Applications : Key in solid-phase peptide synthesis (SPPS) .

9-Chlorofluorene

- Molecular Formula : C₁₃H₉Cl

- CAS : 6630-65-5

- Functional Groups : Chlorine at C9, lacking the carbonyl chloride.

- Properties : Lower reactivity compared to the carbonyl chloride derivative. Primarily used as a building block in organic synthesis .

Physicochemical and Reactivity Comparison

Q & A

Q. What are the common synthetic routes for preparing 9-Chlorofluorene-9-carbonyl chloride, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves halogenation or carbonyl chloride formation from fluorene derivatives. For example, thionyl chloride (SOCl₂) is widely used to convert carboxylic acids to acyl chlorides under anhydrous conditions . Optimization factors include:

- Solvent selection : Anhydrous dichloromethane or toluene minimizes side reactions.

- Temperature control : Reactions often proceed at reflux (40–80°C) to balance kinetics and stability.

- Catalyst use : Lewis acids like AlCl₃ may enhance electrophilic substitution in halogenation steps .

- Purity assessment : Post-synthesis, GC analysis (≥99.0% purity) ensures quality .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR identifies carbonyl (C=O) and chloro groups (δ ~170–180 ppm and ~40–50 ppm, respectively).

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1750 cm⁻¹) and C-Cl (~550–750 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 258.7) validate molecular weight .

- Data reconciliation : Cross-reference with databases like NIST Chemistry WebBook to resolve contradictions (e.g., unexpected shifts due to solvent effects) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb using silica gel .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- Density Functional Theory (DFT) : Model transition states to evaluate activation barriers for reactions with amines or alcohols.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates.

- Validation : Compare computational kinetics (e.g., Gibbs free energy) with experimental rate constants from stopped-flow spectroscopy .

Q. What experimental strategies resolve contradictions in thermal stability data for this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres (N₂ vs. air).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events linked to degradation.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., CO, HCl) to infer degradation pathways .

Q. How can this compound be utilized in designing functional polymers, and what analytical methods validate copolymerization efficiency?

Answer:

- Polymer synthesis : Employ as a monomer in polyamide or polyester formation via interfacial polymerization.

- Gel Permeation Chromatography (GPC) : Determine molecular weight distributions.

- Fourier-Transform Infrared (FTIR) : Monitor carbonyl group consumption to confirm copolymer integration .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.